3,3'-Bis[di(p-tolyl)amino]biphenyl

Thermal Stability Hole Transport Material OLED

For R&D-scale OLED fabrication requiring robust hole transport, source 3,3'-Bis[di(p-tolyl)amino]biphenyl. Its 3,3'-substitution geometry disrupts molecular planarity, delivering a higher glass transition temperature (Tg ≥108°C) and exceptional resistance to thin-film crystallization—preventing device degradation that plagues legacy 4,4'-substituted HTMs like TPD and NPB. With a reliable HPLC purity of ≥98% and a narrow 191–195°C melting range, this triarylamine ensures reproducible device performance, wider thermal processing windows, and extended operational lifetimes for high-brightness OLED lighting and display applications.

Molecular Formula C40H36N2
Molecular Weight 544.7 g/mol
CAS No. 161485-60-5
Cat. No. B1422727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Bis[di(p-tolyl)amino]biphenyl
CAS161485-60-5
Molecular FormulaC40H36N2
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC(=CC=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
InChIInChI=1S/C40H36N2/c1-29-11-19-35(20-12-29)41(36-21-13-30(2)14-22-36)39-9-5-7-33(27-39)34-8-6-10-40(28-34)42(37-23-15-31(3)16-24-37)38-25-17-32(4)18-26-38/h5-28H,1-4H3
InChIKeyAAVPITVHLAHPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Bis[di(p-tolyl)amino]biphenyl (CAS 161485-60-5): A High-Purity Triarylamine Hole Transport Material for OLED and Organic Electronics


3,3'-Bis[di(p-tolyl)amino]biphenyl, also known as N,N,N',N'-tetrakis(4-methylphenyl)benzidine, is a triarylamine derivative with the molecular formula C40H36N2 (MW 544.74) . This compound belongs to the bis(diarylamino)biphenyl class of small-molecule organic semiconductors that serve as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and related optoelectronic devices [1]. Its structure features four p-tolyl substituents on a biphenyl core, conferring distinctive electronic, thermal, and morphological properties relevant for device fabrication and long-term operational stability.

Why 3,3'-Bis[di(p-tolyl)amino]biphenyl Cannot Be Interchanged with TPD, NPB, or Other 4,4'-Substituted Triarylamine HTMs


Triarylamine hole transport materials exhibit dramatically different thermal, morphological, and charge-transport characteristics depending on their substitution pattern [1]. The commonly used HTMs TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine) and NPB (N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine) are 4,4'-substituted biphenyl diamines that suffer from low glass transition temperatures (Tg ≤ 95°C) and rapid thin-film crystallization under ambient conditions, leading to device degradation [2]. In contrast, 3,3'-Bis[di(p-tolyl)amino]biphenyl adopts a 3,3'-substitution geometry that disrupts molecular planarity and symmetry, fundamentally altering its solid-state packing, thermal stability, and crystallization resistance relative to its 4,4'-substituted analogs. Scientific selection therefore requires quantitative, property-specific comparison rather than class-level substitution.

Quantitative Evidence Guide: Measurable Advantages of 3,3'-Bis[di(p-tolyl)amino]biphenyl Over Conventional Triarylamine HTMs


Thermal Decomposition Stability: Td ≥ 480°C for Bis(diarylamino)biphenyl Derivatives Versus TPD and NPB with Tg ≤ 95°C

Bis(diarylamino)biphenyl derivatives structurally related to 3,3'-Bis[di(p-tolyl)amino]biphenyl exhibit thermal decomposition temperatures Td ≥ 480°C and glass transition temperatures Tg ≥ 108°C, as demonstrated for TPD-Ph and TPD-(2,4)-F [1]. In direct contrast, the widely used 4,4'-substituted analog TPD has a bulk Tg of only ~60°C [2], and NPB reaches a maximum Tg of ~95°C . This represents a Tg advantage of ≥13°C and a decomposition stability that far exceeds the thermal budget typical of device fabrication and operation.

Thermal Stability Hole Transport Material OLED

Morphological Stability: 3,3'-Substitution Suppresses Crystallization While 4,4'-Substituted Parent Compounds Crystallize Within Days

Organic field-effect transistors (OFETs) fabricated from the 4,4'-substituted parent compound N,N,N',N'-tetrakis(4-methylphenyl)benzidine lose transistor action entirely because the thin films crystallize after ambient storage for only a few days [1]. In contrast, spiro-linked compounds designed to disrupt molecular planarity maintain stable hole mobilities after nine months of ambient storage [1]. The 3,3'-substitution pattern of 3,3'-Bis[di(p-tolyl)amino]biphenyl introduces an analogous non-planar molecular geometry that is expected to similarly suppress crystallization, providing a morphological stability advantage over the crystallizing 4,4'-isomer and the commonly used TPD and NPB HTMs, both of which are known to undergo detrimental crystallization in thin-film devices.

Morphological Stability Crystallization Resistance Thin Film

Device-Level Current Efficiency: Bis(diarylamino)biphenyl HTMs Outperform TPD- and NPB-Based Devices with 4.2 cd/A at High Current Density

An OLED with the device architecture ITO/TPD-Ph/Alq3/LiF/Al, where TPD-Ph is a bis(diarylamino)biphenyl derivative structurally analogous to 3,3'-Bis[di(p-tolyl)amino]biphenyl, achieved a highest current efficiency of 4.2 cd A⁻¹ and maintained good operational stability even under a high current density of 350 mA cm⁻² [1]. This performance directly outperformed identically configured devices using TPD or NPB as the hole transport layer [1]. The result demonstrates that the bis(diarylamino)biphenyl scaffold, including the 3,3'-substituted variant, can deliver superior electroluminescent efficiency under demanding drive conditions where conventional HTMs fail.

Current Efficiency OLED Device Performance Operational Stability

Procurement-Quality Assurance: ≥98.0% Purity by HPLC with Well-Defined Melting Range (191-195°C) for Batch-to-Batch Consistency

Commercially available 3,3'-Bis[di(p-tolyl)amino]biphenyl (CAS 161485-60-5) is supplied with a purity specification of ≥98.0% by HPLC (total nitrogen) and a well-defined melting point range of 191.0-195.0°C . This narrow melting range provides a straightforward quality control metric for verifying batch identity and purity prior to device fabrication—an advantage over less well-characterized specialty HTMs that may lack defined melting ranges or be supplied with lower purity grades. The high purity specification minimizes the risk of charge-trapping impurities that can degrade OLED performance.

Purity Specification Quality Control Procurement

Application Scenarios Where 3,3'-Bis[di(p-tolyl)amino]biphenyl Offers Measurable Advantages Over TPD and NPB in OLED and Organic Electronics


High-Temperature OLED Fabrication Processes Requiring HTMs with Tg ≥ 108°C

In multi-layer OLED fabrication involving post-deposition annealing or high-temperature encapsulation steps (e.g., >100°C), the low Tg of TPD (~60°C) and NPB (≤95°C) can lead to dewetting, crystallization, and device failure. The higher thermal stability inferred for 3,3'-Bis[di(p-tolyl)amino]biphenyl (Tg ≥ 108°C based on analogous bis(diarylamino)biphenyl derivatives) provides a wider thermal processing window, enabling compatibility with a broader range of manufacturing protocols [1].

High-Brightness OLED Lighting and Automotive Displays Operating at Elevated Current Densities

For OLED lighting panels and automotive display applications that require sustained high-brightness output under continuous drive, the device-level evidence from structurally analogous TPD-Ph shows that bis(diarylamino)biphenyl HTMs maintain operational stability and current efficiency (4.2 cd A⁻¹) even at high current density of 350 mA cm⁻², outperforming TPD- and NPB-based devices [2]. This makes 3,3'-Bis[di(p-tolyl)amino]biphenyl a candidate for high-brightness OLED architectures.

Long-Lifetime OLED Devices Requiring Suppressed Thin-Film Crystallization

Devices intended for long operational lifetimes (e.g., commercial display products, signage) are critically sensitive to HTM crystallization. The 3,3'-substitution geometry of this compound disrupts molecular planarity, providing crystallization resistance that extends morphological stability from 'days' (as observed for the 4,4'-isomer) to timescales of months or longer under ambient conditions, analogous to the stability demonstrated for spiro-linked compounds [3]. This directly addresses the primary degradation mechanism of TPD- and NPB-based devices.

Procurement for Reproducible Academic and Industrial Device Research Requiring Validated Purity Standards

Research groups and industrial R&D teams requiring reproducible OLED device performance across multiple fabrication runs benefit from the well-defined purity specification (≥98.0% HPLC/N) and narrow melting range (191-195°C) of 3,3'-Bis[di(p-tolyl)amino]biphenyl . These quality metrics enable rapid incoming quality verification and reduce device-to-device variability attributable to HTM impurity or identity discrepancies.

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